Phenyl (2-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)carbamate
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Description
Phenyl (2-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)carbamate is a phenylboronic ester derivative . It is synthesized by a 2-step synthesis . The molecular structure optimized by DFT is consistent with the crystal structure determined by X-ray single crystal diffraction . Their molecular electrostatic potentials, Hirshfeld surface analysis and 2D fingerprint have been studied, revealing some physical and chemical properties of the compounds .
Synthesis Analysis
The synthesis of this compound involves a 2-step process . The structures of the compounds have been confirmed by FTIR, NMR and mass spectroscopy .
Molecular Structure Analysis
The molecular structure of this compound has been determined by Quantum-Chemical Calculations, NMR Spectroscopy, and X-Ray Diffraction Analysis . The conformation analysis data demonstrate that the molecular structure optimized by DFT is consistent with the crystal structure determined by X-ray single crystal diffraction .
Chemical Reactions Analysis
This compound is a phenylboronic ester derivative . It is synthesized by a 2-step synthesis . The structures of the compounds have been confirmed by FTIR, NMR and mass spectroscopy .
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound have been studied using molecular electrostatic potentials, Hirshfeld surface analysis and 2D fingerprint .
Mechanism of Action
Target of Action
Phenylboronic acid derivatives, which are structurally similar to the compound , are widely used in biology, organic synthesis, catalysis, and crystal engineering . They have been used in the synthesis of anti-cancer drugs and in the glycosylation of insulin .
Mode of Action
Phenylboronic acid derivatives are known to interact with biological targets through the boronic acid moiety .
Biochemical Pathways
Without specific information on the compound, it’s difficult to determine the exact biochemical pathways it might affect. Phenylboronic acid derivatives have been used to regulate the rhythm of insulin, suggesting they may interact with biochemical pathways related to glucose metabolism .
Pharmacokinetics
Phenylboronic acid derivatives, in general, have diverse pharmacokinetic properties depending on their specific structures .
Biochemical Analysis
Biochemical Properties
It is known that phenylboronic ester derivatives, to which this compound belongs, have been used in the glycosylation of insulin to regulate its rhythm . This suggests that Phenyl (2-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)carbamate may interact with enzymes, proteins, and other biomolecules in a similar manner.
Cellular Effects
Phenylboronic acid, a related compound, has been used in the prevention of cell aggregation caused by adhesion of antibodies to red blood cells after blood transfusion . This suggests that this compound may have similar effects on cell function.
Properties
IUPAC Name |
phenyl N-[2-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24BNO5/c1-19(2)20(3,4)27-21(26-19)14-11-12-16(17(13-14)24-5)22-18(23)25-15-9-7-6-8-10-15/h6-13H,1-5H3,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VMNVRESBVCVUSY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)NC(=O)OC3=CC=CC=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24BNO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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